1-(5-Chlorothien-2-yl)ethanamine
Overview
Description
1-(5-Chlorothien-2-yl)ethanamine is a chemical compound with the molecular formula C6H8ClNS and a molecular weight of 161.65 g/mol . It belongs to the class of phenethylamines and is known for its role as a potent and selective agonist of the serotonin 5-HT2A receptor. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-(5-Chlorothien-2-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 5-chlorothiophene-2-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride.
Conversion to Amine: The alcohol is then converted to an amine through a series of reactions involving the formation of an intermediate halide, followed by nucleophilic substitution with ammonia or an amine source.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
1-(5-Chlorothien-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide, alkoxide, amines.
Major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted thiophenes.
Scientific Research Applications
1-(5-Chlorothien-2-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interaction with serotonin receptors, making it valuable in neuropharmacology research.
Medicine: Research on this compound contributes to the development of new therapeutic agents targeting serotonin receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
1-(5-Chlorothien-2-yl)ethanamine exerts its effects primarily through its interaction with the serotonin 5-HT2A receptor. As an agonist, it binds to this receptor and activates it, leading to various downstream effects. The activation of the 5-HT2A receptor is involved in numerous physiological and pathological processes, including mood regulation, perception, and cognition.
Comparison with Similar Compounds
Similar compounds to 1-(5-Chlorothien-2-yl)ethanamine include:
2-(5-Chlorothien-2-yl)ethanamine: Similar structure but with different substitution patterns on the thiophene ring.
1-(5-Bromothien-2-yl)ethanamine: Similar structure with a bromine atom instead of chlorine.
1-(5-Methylthien-2-yl)ethanamine: Similar structure with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific interaction with the serotonin 5-HT2A receptor, which makes it a valuable tool in neuropharmacology research .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVBCAPIAGIBEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402586 | |
Record name | 1-(5-chlorothien-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214759-44-1 | |
Record name | 1-(5-chlorothien-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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